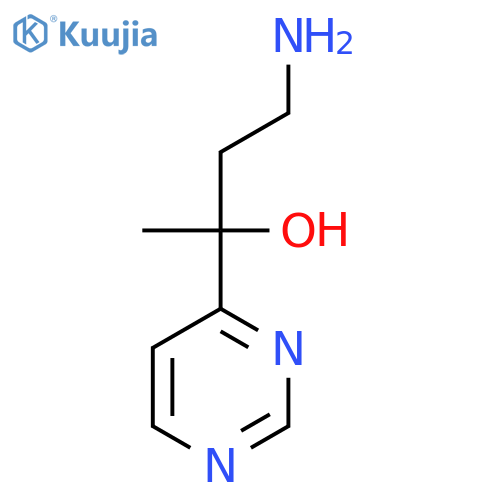Cas no 1860617-42-0 (4-Amino-2-(pyrimidin-4-yl)butan-2-ol)

1860617-42-0 structure
商品名:4-Amino-2-(pyrimidin-4-yl)butan-2-ol
CAS番号:1860617-42-0
MF:C8H13N3O
メガワット:167.208321332932
CID:5275869
4-Amino-2-(pyrimidin-4-yl)butan-2-ol 化学的及び物理的性質
名前と識別子
-
- 4-Amino-2-(pyrimidin-4-yl)butan-2-ol
- 4-Pyrimidinemethanol, α-(2-aminoethyl)-α-methyl-
-
- インチ: 1S/C8H13N3O/c1-8(12,3-4-9)7-2-5-10-6-11-7/h2,5-6,12H,3-4,9H2,1H3
- InChIKey: UXXFQEUKBHNNNU-UHFFFAOYSA-N
- ほほえんだ: OC(C)(C1C=CN=CN=1)CCN
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 142
- トポロジー分子極性表面積: 72
- 疎水性パラメータ計算基準値(XlogP): -1
4-Amino-2-(pyrimidin-4-yl)butan-2-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-683563-0.5g |
4-amino-2-(pyrimidin-4-yl)butan-2-ol |
1860617-42-0 | 95.0% | 0.5g |
$946.0 | 2025-03-12 | |
| Enamine | EN300-683563-2.5g |
4-amino-2-(pyrimidin-4-yl)butan-2-ol |
1860617-42-0 | 95.0% | 2.5g |
$1931.0 | 2025-03-12 | |
| Enamine | EN300-683563-1.0g |
4-amino-2-(pyrimidin-4-yl)butan-2-ol |
1860617-42-0 | 95.0% | 1.0g |
$986.0 | 2025-03-12 | |
| Enamine | EN300-683563-0.05g |
4-amino-2-(pyrimidin-4-yl)butan-2-ol |
1860617-42-0 | 95.0% | 0.05g |
$827.0 | 2025-03-12 | |
| Enamine | EN300-683563-0.1g |
4-amino-2-(pyrimidin-4-yl)butan-2-ol |
1860617-42-0 | 95.0% | 0.1g |
$867.0 | 2025-03-12 | |
| Enamine | EN300-683563-5.0g |
4-amino-2-(pyrimidin-4-yl)butan-2-ol |
1860617-42-0 | 95.0% | 5.0g |
$2858.0 | 2025-03-12 | |
| Enamine | EN300-683563-10.0g |
4-amino-2-(pyrimidin-4-yl)butan-2-ol |
1860617-42-0 | 95.0% | 10.0g |
$4236.0 | 2025-03-12 | |
| Enamine | EN300-683563-0.25g |
4-amino-2-(pyrimidin-4-yl)butan-2-ol |
1860617-42-0 | 95.0% | 0.25g |
$906.0 | 2025-03-12 |
4-Amino-2-(pyrimidin-4-yl)butan-2-ol 関連文献
-
Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
-
Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
-
C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
-
Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
1860617-42-0 (4-Amino-2-(pyrimidin-4-yl)butan-2-ol) 関連製品
- 42464-96-0(NNMTi)
- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)
- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)
- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)
- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)
- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)
- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)
- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
